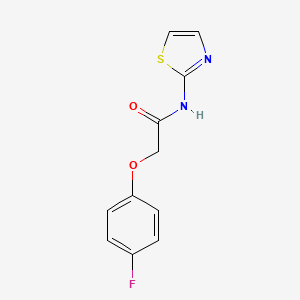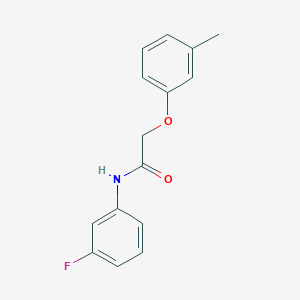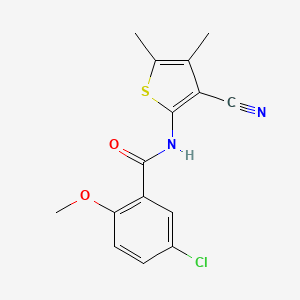![molecular formula C15H22N4O3S B5558811 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide typically involves complex reactions. For example, Şahin et al. (2012) synthesized a related compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, through a series of reactions including single-crystal X-ray diffraction and density functional theory optimization (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by techniques such as IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods provide detailed information on the structural properties of the compound (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds in this class typically exhibit a range of chemical reactions and properties, including the formation of specific crystal structures and hydrogen bonding interactions, which contribute to their stability and reactivity.
Physical Properties Analysis
The physical properties of similar compounds, such as crystal system, unit cell parameters, and intermolecular interactions, have been studied using X-ray diffraction and other methods, providing insights into their stability and molecular interactions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their biological activity, are often evaluated through various biochemical and pharmacological assays. For instance, Krasavin et al. (2014) investigated the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating their role as tubulin inhibitors (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, & Hamel, 2014).
科学的研究の応用
Synthesis and Characterization
- Development of Enantioselective Processes : Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists outlines advanced enantioselective methods for preparing complex organic compounds. These methods demonstrate the pharmaceutical industry's interest in creating more efficient and scalable processes for drug synthesis, possibly applicable to compounds similar to 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide (Cann et al., 2012).
Biological Activity
Tuberculostatic Activity : The synthesis and evaluation of certain oxadiazole and triazole derivatives have been explored for their tuberculostatic properties. These studies show the potential for designing compounds with specific antimicrobial activities, hinting at the possible applications of similar structures in treating infectious diseases (Foks et al., 2004).
Antiproliferative Agents : Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides reveals a new class of antiproliferative agents acting as tubulin inhibitors. This suggests the relevance of the oxadiazol group in developing therapeutic agents targeting cancer cell proliferation (Krasavin et al., 2014).
Antimicrobial Studies : The synthesis of amide derivatives of quinolone and their subsequent evaluation for antibacterial activity showcase the process of identifying and testing novel compounds for antimicrobial properties. These efforts reflect the broader research trends towards discovering new drugs to combat resistant microbial strains (Patel et al., 2007).
特性
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23-9-12-17-13(22-18-12)8-16-14(20)10-4-6-19(7-5-10)15(21)11-2-3-11/h10-11H,2-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLFUMJSLORITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)
![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

